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3-Mercaptohexyl acetate - 145937-71-9

3-Mercaptohexyl acetate

Catalog Number: EVT-7901831
CAS Number: 145937-71-9
Molecular Formula: C8H16O2S
Molecular Weight: 176.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-mercaptohexyl acetate is an acetate ester obtained by formal O-acetylation of 3-mercaptohexanol. It has a role as a Saccharomyces cerevisiae metabolite. It is an acetate ester and an alkanethiol. It is functionally related to a 3-mercaptohexanol.
3-mercaptohexyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

3-Mercaptohexyl acetate is a sulfur-containing organic compound with the molecular formula C8H16O2S\text{C}_8\text{H}_{16}\text{O}_2\text{S} and a molecular weight of 176.27 g/mol. It is classified as a mercapto ester, specifically an acetate, which is known for its distinctive aroma and potential applications in various fields, particularly in the food and beverage industry. This compound has been identified in several food products, notably in wines and fruits, contributing to their flavor profiles.

Source and Classification

3-Mercaptohexyl acetate is derived from the reaction of hexanethiol and acetic acid. It falls under the category of volatile thiols, which are known for their strong odors and are often used in flavoring agents. The compound is registered with the Chemical Abstracts Service under the number 136954-20-6, and it can be found in various databases such as PubChem and ChEBI.

Synthesis Analysis

Methods

The synthesis of 3-Mercaptohexyl acetate can be achieved through several methods, primarily involving the reaction of hexanethiol with acetic anhydride or acetic acid.

Technical Details

  1. Reagents: Hexanethiol (3-mercaptohexanol) and acetic acid or acetic anhydride.
  2. Reaction Conditions: The reaction typically requires mild heating to facilitate the esterification process.
  3. Techniques: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to monitor the reaction progress and analyze the product's purity.

Research indicates that combinatorial chemistry techniques can also be utilized to synthesize various mercapto esters, including 3-mercaptohexyl acetate, allowing for rapid generation of diverse compounds with varying functional groups .

Molecular Structure Analysis

Structure

The molecular structure of 3-Mercaptohexyl acetate consists of a hexyl chain attached to a thiol group (–SH) and an acetate group (–OCOCH₃). The structural formula can be represented as follows:

CH3COOCH2 CH2 4CH2SH\text{CH}_3\text{COO}\text{CH}_2\text{ CH}_2\text{ }_4\text{CH}_2\text{SH}

Data

  • Molecular Formula: C8H16O2S\text{C}_8\text{H}_{16}\text{O}_2\text{S}
  • Molecular Weight: 176.27 g/mol
  • CAS Number: 136954-20-6
  • Physical State: Liquid at room temperature
  • Refractive Index: Approximately 1.46 .
Chemical Reactions Analysis

Reactions

3-Mercaptohexyl acetate can undergo various chemical reactions typical of esters and thiols:

  1. Hydrolysis: In the presence of water, it can revert to hexanethiol and acetic acid.
  2. Transesterification: It can react with alcohols to form different esters.
  3. Oxidation: The thiol group may be oxidized to form disulfides or sulfonic acids under certain conditions.

Technical Details

The determination of this compound in complex matrices such as wine has been facilitated by advanced analytical techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to almost colorless clear liquid
  • Specific Gravity: Approximately 1.00 at 20 °C
  • Flash Point: 110 °C
  • Storage Conditions: Should be stored in a cool, dark place at room temperature .

Chemical Properties

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Reactivity: Sensitive to moisture; care should be taken during handling to avoid hydrolysis.
Applications

3-Mercaptohexyl acetate has several significant applications:

  1. Flavoring Agent: Widely used in the food industry for enhancing flavors in wines and fruit products.
  2. Aroma Compound: Employed in perfumery due to its strong odor characteristics.
  3. Analytical Chemistry: Utilized as a standard in gas chromatography for quantifying thiols in various matrices.
Biosynthesis and Metabolic Pathways of 3-Mercaptohexyl Acetate

Enzymatic Formation in Saccharomyces cerevisiae During Fermentation

3-Mercaptohexyl acetate (3MHA) is synthesized by Saccharomyces cerevisiae through a two-step enzymatic process during alcoholic fermentation. The primary pathway involves the β-lyase-mediated cleavage of cysteinylated precursors—notably S-3-(hexan-1-ol)-L-cysteine (Cys-3MH)—present in grape musts, releasing the volatile thiol 3-mercaptohexanol (3MH). This reaction is catalyzed by carbon-sulfur lyases, primarily Irc7p and Str3p. IRC7 encodes a key β-lyase enzyme, and its allelic variants significantly influence 3MH yields; strains carrying the full-length IRC7 allele exhibit up to 5-fold higher activity than truncated variants [2] [6]. Following liberation, 3MH is acetylated by alcohol acetyltransferases (AATases), particularly Atf1p, which transfers an acetyl group from acetyl-CoA to 3MH, forming 3MHA [4] [5]. Nitrogen metabolism regulates this pathway: Low yeast assimilable nitrogen (YAN) upregulates IRC7 expression, enhancing precursor cleavage, while high nitrogen represses it [3] [6].

Table 1: Key Enzymes in 3MHA Biosynthesis in Saccharomyces cerevisiae

EnzymeGeneFunctionImpact on 3MHA
β-lyaseIRC7Cleaves cysteinylated precursors to release 3MHFull-length allele increases 3MH release 5-fold
β-lyaseSTR3Backup cleavage activity for Cys-3MHModerate contribution to 3MH pool
Alcohol acetyltransferaseATF1Acetylates 3MH to 3MHAMajor driver of 3MHA formation
EsteraseIAH1Hydrolyzes 3MHA back to 3MHReduces net 3MHA accumulation

Wine yeast strains are commercially selected for enhanced 3MHA production. For example, SafŒno™ SH 12 expresses elevated β-lyase and AATase activities, yielding 30–50% higher 3MHA than standard strains. It also minimizes 3MHA hydrolysis by esterases, preserving passion fruit aromas [5].

Precursor Pathways: S-Cysteine Conjugates in Grape Varietals

3MHA originates from non-volatile, sulfur-bound precursors in grapes. Two primary precursor classes exist:

  • Cysteinylated Conjugates: S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) is abundant in Sauvignon Blanc, Colombard, and Gros Manseng skins. During crushing, these conjugates are released into the must. Yeast β-lyases cleave the C–S bond, generating 3MH [1] [9].
  • Glutathionylated Conjugations: S-3-(hexan-1-ol)-glutathione (Glut-3MH) is converted to Cys-3MH via grape γ-glutamyl transpeptidases or yeast glutathione transporters. Though indirect, this pathway contributes up to 40% of 3MH precursors in some varietals [1] [6].

Recent research identified (E)-2-hexenal and (E)-2-hexen-1-ol as novel 3MH/MHA precursors. These C6 compounds, formed from linolenic acid oxidation during grape crushing, are rapidly metabolized by yeast within hours of inoculation. In the presence of H₂S (generated during fermentation), they undergo Michael addition to form 3MH. Supplementing must with H₂S or acetaldehyde (which accelerates (E)-2-hexen-1-ol oxidation) boosts 3MH yields by 200–300%, indicating immense untapped precursor potential [9].

Table 2: Primary Precursors of 3MH and 3MHA in Grape Musts

PrecursorGrape SourcesRelease MechanismContribution to 3MH/3MHA Pool
Cys-3MHSauvignon Blanc, Colombard, Gros MansengDirect β-lyase cleavage50–60%
Glut-3MHMost Vitis vinifera varietiesEnzymatic conversion to Cys-3MH30–40%
(E)-2-hexenalCrushed grapes (lipid oxidation)H₂S-dependent additionHighly variable (up to 300% increase)
(E)-2-hexen-1-olEnzymatic reduction of (E)-2-hexenalH₂S-dependent additionCo-metabolized with aldehydes

Microbial Biotransformation of 3-Mercaptohexanol to Acetylated Derivatives

Biotransformation of 3MH to 3MHA is strain-dependent and influenced by microbial ecology:

  • Non-Saccharomyces Yeasts: Early-fermenting yeasts like Hanseniaspora uvarum and Metschnikowia pulcherrima hydrolyze glutathionylated precursors but exhibit minimal β-lyase activity. However, they generate intermediate metabolites that S. cerevisiae later converts to 3MH. Co-inoculations show mixed effects: Hanseniaspora may deplete precursors, while Metschnikowia can enhance 3MH release by 15–20% [6] [10].
  • Saccharomyces cerevisiae Diversity: Indigenous strains often outperform commercial yeasts in 3MHA production. For instance, wild S. cerevisiae isolates from Slovenian vineyards produced Sauvignon Blanc wines with 35% higher 3MHA than commercial strains, attributed to elevated ATF1 expression and reduced esterase activity [10]. Acetylation efficiency (3MH→3MHA conversion) ranges from 5–20% and is temperature-dependent; fermentations at 18–22°C favor 3MHA stability, while >25°C promotes hydrolysis [5] [6].

Table 3: Microbial Contributions to 3MHA Production

MicroorganismRole in 3MHA PathwayImpact on Final 3MHA
Hanseniaspora uvarumHydrolyzes Glut-3MH to Cys-3MH; low β-lyaseVariable (may deplete precursors)
Metschnikowia pulcherrimaGenerates C6 aldehydes; moderate β-glucosidaseIncreases 3MH precursors by 15–20%
Wild S. cerevisiaeHigh ATF1 activity; low esteraseUp to 35% higher 3MHA than commercial strains
Commercial wine yeasts (e.g., SafŒno™ SH 12)Optimized β-lyase (IRC7) and ATF1 expression30–50% higher 3MHA; balanced 3MH/3MHA ratio

Kinetic Modeling of Thiol Release During Alcoholic Fermentation

The kinetics of 3MHA formation are nonlinear and influenced by:

  • Temporal Dynamics: 3MH release peaks during the exponential yeast growth phase (24–72 hours post-inoculation), coinciding with maximal β-lyase activity. Acetylation lags by 12–24 hours, with 3MHA accumulation occurring in late fermentation. Ester hydrolysis reduces 3MHA by 15–30% post-fermentation [5] [9].
  • Nutrient Modulation: YAN concentrations >250 mg/L repress IRC7 expression, lowering 3MH release by up to 60%. Conversely, urea or diammonium phosphate (DAP) supplementation at 50–100 mg/L can boost 3MH/3MHA by 20–40%. Sulfur sources (e.g., cysteine) similarly enhance precursor conversion [2] [6].
  • Process Parameters: Temperature (optimum 18–22°C), dissolved oxygen (<0.5 mg/L), and timing of precursor access are critical. Early oxygen exposure increases H₂S, promoting (E)-2-hexenal conversion to 3MH. Delayed yeast inoculation (24-hour cold soak) doubles precursor uptake but risks microbial spoilage [9] [10].

Mathematical models integrate these factors:$$[3MHA]t = k{ac} \cdot [3MH]0 \cdot e^{-kd t} \cdot (1 - e^{-ka YAN^{-1} t})$$Where $k{ac}$ = acetylation rate constant, $kd$ = degradation constant, and $ka$ = nutrient inhibition coefficient. Such models predict optimal YAN (0.7–0.9 g/L) and timing for DAP additions to maximize 3MHA [2] [6].

Table 4: Key Parameters Influencing 3MHA Kinetics in Fermentation

ParameterOptimal RangeEffect on 3MHAMechanism
Yeast assimilable nitrogen (YAN)0.7–0.9 g/L ratio to sugar20–40% increase with balanced supplyPrevents IRC7 repression; supplies acetyl-CoA
Fermentation temperature18–22°CMaximizes acetylation and stabilityEnhances ATF1 activity; minimizes ester hydrolysis
Oxygen exposure<0.5 mg/L at inoculationUp to 30% higher 3MH from C6 precursorsBoosts H₂S for (E)-2-hexenal conversion
Timing of precursor availabilityEarly fermentation (0–48 h)2-fold higher conversion efficiencyMatches yeast β-lyase activity peaks

Properties

CAS Number

145937-71-9

Product Name

3-Mercaptohexyl acetate

IUPAC Name

[(3R)-3-sulfanylhexyl] acetate

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C8H16O2S/c1-3-4-8(11)5-6-10-7(2)9/h8,11H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

JUCARGIKESIVLB-MRVPVSSYSA-N

SMILES

CCCC(CCOC(=O)C)S

Solubility

284.5 mg/L @ 25 °C (est)
insoluble in water; soluble in ethanol and heptane

Canonical SMILES

CCCC(CCOC(=O)C)S

Isomeric SMILES

CCC[C@H](CCOC(=O)C)S

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